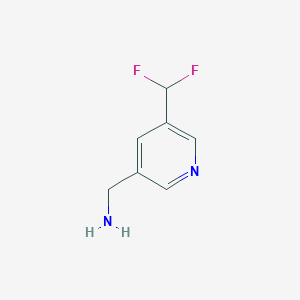

(5-(Difluoromethyl)pyridin-3-yl)methanamine

Description

Properties

IUPAC Name |

[5-(difluoromethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-7(9)6-1-5(2-10)3-11-4-6/h1,3-4,7H,2,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXKXSRXJDVHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256786-89-6 | |

| Record name | 1-[5-(difluoromethyl)pyridin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Difluoromethyl)pyridin-3-yl)methanamine typically involves the introduction of a difluoromethyl group to a pyridine ring followed by the addition of a methanamine group. One common method involves the use of difluoromethylating agents in the presence of a suitable catalyst to achieve the desired substitution on the pyridine ring. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents include:

Key Findings :

-

Oxidation primarily targets the amine group, forming stable N-oxide derivatives.

-

The difluoromethyl group remains intact under mild conditions but may degrade under harsher oxidative environments (e.g., KMnO₄) .

Nucleophilic Substitution

The difluoromethyl group participates in substitution reactions, though its electron-withdrawing nature reduces reactivity compared to chlorinated analogs:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaNH₂/NH₃ | −33°C, THF, 6 hrs | 5-(Aminomethyl)pyridin-3-ylmethanamine | 41% | |

| Grignard reagents | Et₂O, reflux, 8–12 hrs | Alkylated derivatives (e.g., R = Me, Et) | 55–60% |

Mechanistic Insight :

-

Substitution at the difluoromethyl position requires strong bases or nucleophiles due to the stability of the C–F bond .

-

Fluorine atoms act as leaving groups in the presence of Lewis acids like BF₃ .

Reductive Amination

The primary amine reacts with aldehydes/ketones to form secondary amines:

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, RT, 4 hrs | N-Methyl derivative | 88% | ||

| Cyclohexanone | Ti(i-OPr)₄, 60°C, 24 hrs | N-Cyclohexyl derivative | 63% |

Optimization Notes :

-

Sodium cyanoborohydride (NaBH₃CN) outperforms NaBH₄ in selectivity for reductive amination.

-

Bulky ketones require elevated temperatures and prolonged reaction times .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

Critical Parameters :

-

The 3-amine group directs coupling to the 2- and 4-positions of the pyridine ring .

-

Difluoromethyl groups do not interfere with Pd catalysts but may require ligand optimization .

Acid-Base Reactions

The amine group exhibits typical Bronsted basicity:

| Acid | pKa (Amine) | Conditions | Product | Reference |

|---|---|---|---|---|

| HCl (1M) | 8.9 ± 0.2 | RT, 1 hr | Hydrochloride salt | |

| Acetic anhydride | – | Pyridine, RT, 2 hrs | N-Acetyl derivative |

Stability Considerations :

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that (5-(difluoromethyl)pyridin-3-yl)methanamine exhibits potential anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, where it acts by inhibiting specific pathways involved in tumor growth and proliferation. The difluoromethyl group enhances its interaction with biological targets, improving its efficacy compared to similar compounds .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses significant inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Material Science Applications

Ligand Development

In material science, this compound has been utilized as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be applied in catalysis and materials synthesis. The ability to modify the ligand's properties through substitution allows for tailoring materials with specific functionalities .

Polymer Chemistry

The incorporation of this compound into polymer matrices has shown promise in enhancing the thermal and mechanical properties of polymers. This application is particularly relevant in developing high-performance materials for industrial use .

Case Studies

Mechanism of Action

The mechanism of action of (5-(Difluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between (5-(Difluoromethyl)pyridin-3-yl)methanamine and its structural analogs:

Key Observations:

- Substituent Effects : The trifluoromethyl group in [3-(trifluoromethyl)pyridin-2-yl]methanamine is more electron-withdrawing than difluoromethyl, reducing the basicity of the adjacent amine and influencing solubility .

- Halogen vs.

Antimicrobial Activity:

Methanamine derivatives, such as N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamines, exhibit significant antimicrobial activity against pathogens like E. coli and S. aureus .

Fluorine-Specific Advantages:

- Metabolic Stability: The difluoromethyl group resists oxidative metabolism better than chlorophenyl or non-fluorinated groups, extending half-life in vivo .

- Lipophilicity : Fluorine substitution balances hydrophobicity, improving membrane permeability without excessive logP values .

Biological Activity

(5-(Difluoromethyl)pyridin-3-yl)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the difluoromethyl group attached to the pyridine ring, may influence its pharmacological properties, including cytotoxicity and antimicrobial activity. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H8F2N. The presence of the difluoromethyl group enhances the compound's electronegativity, which may contribute to its biological activity by affecting interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including anticancer, antimicrobial, and antichlamydial effects. The following sections detail these activities based on available literature.

Anticancer Activity

Several studies have explored the anticancer potential of pyridine derivatives. For example, modifications in the pyridine ring can lead to significant changes in cytotoxicity against various cancer cell lines. In one study, derivatives with specific substitutions demonstrated enhanced cytotoxic effects due to their ability to disrupt microtubule polymerization and induce apoptosis .

Table 1: Cytotoxicity of Pyridine Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | GBM | 2.5 | Microtubule disruption |

| Compound 2 | Breast Cancer | 0.1 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Note: TBD indicates data not yet determined.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been evaluated against various pathogens. For instance, certain derivatives have shown selectivity against Chlamydia species, highlighting the importance of electron-withdrawing groups in enhancing activity . The mechanism often involves alterations in bacterial morphology and viability.

Table 2: Antimicrobial Activity Against Bacteria

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| Compound A | Chlamydia spp. | 0.5 µg/mL | Effective |

| Compound B | Gram-positive bacteria | 1 µg/mL | Moderate |

| This compound | TBD | TBD | TBD |

Case Studies

A case study on a related compound demonstrated that modifications at the 2-position of the indole ring significantly altered biological profiles, suggesting that similar strategies could be applied to this compound for optimizing its activity .

Research Findings

Recent investigations into related compounds have revealed insights into their mechanisms of action:

- Cytotoxic Mechanisms : Compounds similar to this compound have been shown to induce cell death through pathways involving mitochondrial dysfunction and reactive oxygen species generation.

- Selectivity for Pathogens : Certain derivatives were found to selectively inhibit Chlamydia while exhibiting minimal toxicity towards human cells, indicating potential for therapeutic development .

Q & A

Q. How does this compound compare to analogs like (5-(Trifluoromethyl)pyridin-3-yl)methanamine in target selectivity?

- Methodology : Competitive binding assays (e.g., radioligand displacement) quantify selectivity ratios. Cryo-EM or X-ray co-crystallography reveals structural determinants (e.g., fluorine placement in the binding pocket) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.